N-Octyldecylamine

Catalog No.
S12505768
CAS No.
73201-43-1
M.F
C18H39N
M. Wt
269.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Octyldecylamine

CAS Number

73201-43-1

Product Name

N-Octyldecylamine

IUPAC Name

N-octyldecan-1-amine

Molecular Formula

C18H39N

Molecular Weight

269.5 g/mol

InChI

InChI=1S/C18H39N/c1-3-5-7-9-11-12-14-16-18-19-17-15-13-10-8-6-4-2/h19H,3-18H2,1-2H3

InChI Key

UBBUHNHUKKIQAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCCCCCCC

N-Octyldecylamine is an organic compound classified as a primary amine, characterized by its long hydrocarbon chain. Its molecular formula is C18H39NC_{18}H_{39}N, and it has a molecular weight of approximately 281.5 g/mol. The compound features a straight-chain structure with an octyl group (C8) and a decyl group (C10) attached to the nitrogen atom, which contributes to its hydrophobic nature. N-Octyldecylamine is typically a colorless to pale yellow liquid at room temperature and possesses a distinct amine odor.

Typical of amines, including:

  • Alkylation: It can react with alkyl halides to form quaternary ammonium salts.
  • Acylation: The compound can undergo acylation reactions, where it reacts with acyl chlorides or anhydrides to form amides.
  • Hydrogenation: It can be hydrogenated under specific conditions to produce more saturated derivatives.

Research indicates that N-Octyldecylamine exhibits biological activity, particularly in antimicrobial and antifungal applications. Its long hydrophobic chain allows it to disrupt microbial membranes, leading to cell lysis. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, making N-Octyldecylamine a candidate for use in biocides and preservatives .

N-Octyldecylamine can be synthesized through several methods:

  • Hydrogenation of Caprylic Nitrile: This method involves the reaction of n-caprylic acid with ammonia under high pressure and temperature conditions to produce n-octylamine, which can then be further processed into N-Octyldecylamine .
  • Alkylation of Ammonia: Another approach involves reacting octylhalide with ammonia in an ethanolic solution under catalytic conditions .
  • Direct Amine Synthesis: A more direct method includes using n-octanol and ammonia in a fixed-bed reactor system under controlled temperatures and pressures .

These methods highlight the versatility in synthesizing N-Octyldecylamine, although they may vary in efficiency and environmental impact.

N-Octyldecylamine has several applications across different industries:

  • Surfactants: It is used as a surfactant in various formulations due to its ability to reduce surface tension.
  • Corrosion Inhibitors: The compound serves as an effective corrosion inhibitor in industrial applications.
  • Biocides: Its antimicrobial properties make it suitable for use in disinfectants and preservatives.
  • Chemical Intermediates: N-Octyldecylamine is also utilized as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals .

Interaction studies involving N-Octyldecylamine have focused on its solubility and reactivity with various solvents and biological systems. Research indicates that it interacts favorably with non-polar solvents, enhancing its efficacy as a surfactant. Additionally, studies on its interaction with biological membranes reveal potential pathways for its antimicrobial action, emphasizing the importance of its hydrophobic characteristics in disrupting cellular integrity .

N-Octyldecylamine shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
DioctylamineC16H35NC_{16}H_{35}NShorter carbon chain; used mainly as a solvent
Tri-n-octylamineC24H51NC_{24}H_{51}NContains three octyl groups; higher viscosity
OctadecylamineC18H39NC_{18}H_{39}NSimilar carbon chain length; lacks decyl group
DecylamineC10H23NC_{10}H_{23}NShorter chain; less hydrophobic than N-Octyldecylamine

N-Octyldecylamine's unique combination of octyl and decyl groups provides enhanced hydrophobicity compared to shorter-chain amines, making it particularly effective in applications requiring strong surface-active properties.

Alkylation Pathways for N-Octyldecylamine Production

N-Octyldecylamine synthesis through alkylation pathways represents a fundamental approach in industrial amine production, utilizing the nucleophilic properties of nitrogen-containing compounds to form carbon-nitrogen bonds [14] [15]. The direct nucleophilic substitution mechanism, operating through an SN2 pathway, constitutes the most widely employed method for producing N-Octyldecylamine from readily available alkyl halides [16] [17].

The primary alkylation route involves the reaction of octyl or decyl halides with ammonia or primary amines under controlled conditions [14] [19]. This process requires careful temperature management, typically maintained between room temperature and 80°C, with the mandatory presence of a base to neutralize the hydrogen halide byproducts [15] [16]. The reaction proceeds through a nucleophilic attack by the lone pair of electrons on the nitrogen atom, attacking the electrophilic carbon of the alkyl halide, resulting in the displacement of the leaving group [17] [19].

Reductive amination with aldehydes presents an alternative alkylation strategy that demonstrates superior selectivity for primary amine formation [5] [13]. This methodology employs octanal or decanal as starting materials, which undergo condensation with primary amines followed by catalytic hydrogenation [10] [13]. The process typically requires temperatures between 100-140°C under hydrogen atmosphere with metal catalysts, achieving yields of 75-95% with minimal side product formation [12] [13].

The stepwise N,N-dialkylation process offers precise control over product distribution through sequential alkyl halide additions [15] [16]. This approach requires temperatures between 25-70°C and controlled stoichiometry to prevent over-alkylation [14] [17]. The method allows for the systematic construction of the desired N-Octyldecylamine structure while minimizing the formation of tertiary amine byproducts [15] [19].

Alcohol-mediated alkylation represents an environmentally favorable approach utilizing octanol or decanol as alkylating agents [20] [30]. This methodology operates at elevated temperatures of 120-160°C under dehydrating conditions, achieving yields of 80-99% [29] [30]. The process requires the elimination of water as a driving force for the reaction, typically employing molecular sieves or other dehydrating agents [20] [34].

Phase-transfer catalysis provides an innovative solution for alkylation reactions involving aqueous amine solutions and organic alkyl halides [4] [17]. Operating at moderate temperatures of 40-60°C, this method utilizes phase-transfer catalysts to facilitate the transport of reactants across phase boundaries [4] [30]. While yields typically range from 60-80%, the method offers advantages in terms of reaction selectivity and environmental impact [17] [30].

Alkylation MethodStarting MaterialsReaction ConditionsTypical Yield (%)Selectivity Issues
Direct Nucleophilic Substitution (SN2)Octyl/Decyl halides + NH3/Primary aminesRoom temperature to 80°C, Base required65-85Polyalkylation, Secondary amine formation
Reductive Amination with AldehydesOctanal/Decanal + Primary amines100-140°C, H2 atmosphere, Metal catalyst75-95Minimal side products
N,N-Dialkylation via Stepwise ProcessSequential alkyl halide additions25-70°C, Controlled stoichiometry70-90Requires precise control
Alcohol-Mediated AlkylationOctanol/Decanol + Primary amines120-160°C, Dehydrating conditions80-99Water elimination required
Phase-Transfer CatalysisAqueous amine + Organic alkyl halide40-60°C, Phase-transfer catalyst60-80Phase separation challenges

Hydrogenation of Nitrile Precursors in Industrial Synthesis

The catalytic hydrogenation of nitrile precursors represents a critical pathway for N-Octyldecylamine synthesis, offering excellent atom economy and environmental sustainability [9] [12]. This methodology employs octanenitrile and decanenitrile as primary starting materials, which undergo selective reduction to yield the corresponding primary amines under carefully controlled conditions [10] [12].

Heterogeneous nickel catalysts supported on silica demonstrate exceptional performance in nitrile hydrogenation reactions [9] [12]. Operating at temperatures between 120-140°C and pressures of 10-40 bar, these catalyst systems achieve conversions of 85-98% with primary amine selectivities ranging from 75-85% [12] [22]. The nickel-based systems exhibit remarkable stability and can be easily recovered and reused, making them attractive for industrial applications [10] [12].

Palladium catalysts supported on alumina offer enhanced selectivity for primary amine formation compared to nickel systems [12] [27]. These catalysts operate under milder conditions, requiring temperatures of 80-120°C and pressures of 5-20 bar [12] [24]. The superior performance of palladium systems results in conversions of 90-99% with primary amine selectivities of 85-95%, attributed to the enhanced hydrogen activation and controlled imine reduction pathways [12] [27].

Ruthenium-triphos complexes represent state-of-the-art homogeneous catalysts for nitrile hydrogenation [13] [18]. These sophisticated catalyst systems operate at temperatures of 100-120°C under pressures of 40-50 bar, achieving remarkable conversions of 95-99% with primary amine selectivities exceeding 90-98% [10] [13]. The high selectivity stems from the controlled hydrogen transfer mechanism that minimizes secondary amine formation [13] [18].

Cobalt nanoparticles with hexagonal close-packed crystal structure demonstrate exceptional catalytic activity for aromatic and aliphatic nitrile hydrogenation [37] [38]. Operating under mild conditions of 70-90°C and pressures of 5-10 bar, these catalysts achieve conversions of 98-99% with primary amine selectivities of 95-98% [37] [40]. The unique crystal phase of the cobalt nanoparticles provides optimal active sites for selective nitrile reduction [37] [38].

Bimetallic palladium-platinum random alloy nanoparticles offer remarkable performance under ambient conditions [40] [44]. These innovative catalysts operate at temperatures as low as 25-50°C and pressures of 1-5 bar, achieving conversions of 80-95% with primary amine selectivities of 70-85% [40] [44]. The heteroatomic active sites facilitate cyano group activation through enhanced back-donation from electron-enriched platinum species [40] [44].

Nitrile PrecursorCatalyst SystemTemperature (°C)Pressure (bar)Conversion (%)Primary Amine Selectivity (%)
OctanenitrileNi/SiO2120-14010-4085-9875-85
DecanenitrilePd/Al2O380-1205-2090-9985-95
Mixed C8-C10 Nitrile FeedRu-triphos complex100-12040-5095-9990-98
Phenylacetonitrile (Model)Co-hcp nanoparticles70-905-1098-9995-98
Aliphatic Nitrile MixturePdPt random alloy25-501-580-9570-85

Catalytic Systems and Reaction Kinetics

The kinetic behavior of catalytic systems employed in N-Octyldecylamine synthesis demonstrates significant variations depending on the catalyst nature, reaction conditions, and substrate characteristics [22] [24]. Understanding these kinetic parameters is essential for process optimization and industrial implementation [23] [42].

Heterogeneous nickel catalysts supported on silica exhibit turnover frequencies ranging from 150-400 h⁻¹, with activation energies of 45-65 kJ/mol [12] [22]. The rate-determining step for these systems involves hydrogen dissociation on the nickel surface, followed by sequential hydrogen addition to the nitrile group [12] [24]. Deactivation mechanisms include sintering of nickel particles and carbon deposition, which can be mitigated through proper catalyst design and reaction conditions [12] [22].

Homogeneous ruthenium-triphos complexes demonstrate superior kinetic performance with turnover frequencies of 500-800 h⁻¹ and lower activation energies of 35-50 kJ/mol [10] [13]. The carbon-nitrogen triple bond activation constitutes the rate-determining step, facilitated by the unique coordination environment of the ruthenium center [13] [18]. Catalyst deactivation primarily occurs through ligand dissociation, which can be controlled through appropriate ligand design and reaction atmosphere [10] [13].

Heterogeneous palladium catalysts exhibit intermediate kinetic behavior with turnover frequencies of 200-600 h⁻¹ and activation energies of 40-60 kJ/mol [12] [27]. The imine hydrogenation step represents the kinetically limiting process, as the initial nitrile reduction proceeds rapidly on palladium surfaces [24] [27]. Metal leaching constitutes the primary deactivation pathway, necessitating careful control of reaction conditions and catalyst support selection [12] [27].

Cobalt nanoparticles with hexagonal close-packed structure demonstrate exceptional kinetic performance with turnover frequencies of 400-900 h⁻¹ and low activation energies of 30-45 kJ/mol [37] [38]. Nitrile adsorption on the cobalt surface represents the rate-determining step, followed by rapid hydrogenation sequences [37] [40]. Particle agglomeration serves as the main deactivation mechanism, which can be prevented through appropriate support selection and reaction conditions [37] [38].

Bimetallic palladium-platinum random alloy systems exhibit turnover frequencies of 300-700 h⁻¹ with remarkably low activation energies of 25-40 kJ/mol [40] [44]. The cyano group activation through enhanced back-donation constitutes the rate-determining step, facilitated by the unique electronic properties of the heteroatomic active sites [40] [44]. Surface oxidation represents the primary deactivation pathway, requiring inert atmosphere operation for optimal performance [40] [44].

The reaction kinetics follow first-order behavior with respect to nitrile concentration for most catalyst systems, while hydrogen dependence varies from zero to first-order depending on the catalyst type and reaction conditions [22] [42]. Temperature effects generally follow Arrhenius behavior, with optimal operating temperatures representing a balance between reaction rate and catalyst stability [23] [42].

Catalyst TypeActive Site NatureTOF (h⁻¹)Activation Energy (kJ/mol)Rate-Determining StepDeactivation Mechanism
Heterogeneous Ni/SiO2Ni(0) surface sites150-40045-65H2 dissociationSintering, Carbon deposition
Homogeneous Ru-triphosRu(II) coordination complex500-80035-50C≡N bond activationLigand dissociation
Heterogeneous Pd/CPd(0) surface atoms200-60040-60Imine hydrogenationMetal leaching
Co nanoparticlesCo(0) hcp crystal phase400-90030-45Nitrile adsorptionParticle agglomeration
PdPt bimetallicPdδPlus-Ptδ heteroatomic sites300-70025-40Cyano group activationSurface oxidation

N-Octyldecylamine (molecular formula C₁₈H₃₉N, molecular weight 269.5 g/mol) exhibits distinctive coordination behavior with transition metals through its primary amine functionality [1]. The nitrogen atom in this long-chain alkylamine adopts sp³ hybridization, creating a tetrahedral geometry where the lone pair of electrons occupies one corner, enabling Lewis base interactions with metal centers [2]. This fundamental electronic configuration establishes the foundation for coordinate covalent bond formation with transition metal ions, where the amine acts as an electron pair donor [3].

The coordination mechanism of N-Octyldecylamine with transition metals follows established principles of Lewis acid-base interactions. The positively charged metal ion functions as a Lewis acid, while the amine nitrogen with its lone pair serves as a Lewis base [4]. This interaction results in the formation of coordination complexes where the metal-nitrogen bond strength depends on several factors including the electronic configuration of the metal center, the steric environment around the coordination site, and the solution conditions.

Research on analogous long-chain alkylamines demonstrates that these compounds can form stable complexes with various transition metals through monodentate coordination [5]. The coordination number and geometry of the resulting complexes are primarily determined by the electronic requirements of the metal center and the steric constraints imposed by the long alkyl chains. For palladium(II) systems, bis-amine complexes with square-planar geometry are commonly observed, although steric hindrance from bulky alkyl substituents can facilitate ligand dissociation and create coordination sites necessary for catalytic processes [6].

The stability of metal-amine complexes involving N-Octyldecylamine is influenced by the inductive effect of the long alkyl chain. The electron-donating nature of the octyl and decyl substituents increases electron density at the nitrogen center, enhancing its basicity and consequently strengthening the metal-nitrogen coordinate bond [7]. This effect becomes more pronounced with increasing alkyl chain length, as demonstrated in studies of analogous amine systems where stability constants increase linearly with chain length due to enhanced +I effects [8].

Thermodynamic studies of metal-amine coordination reveal that complex formation is typically driven by favorable enthalpy changes and positive entropy contributions from desolvation processes [9]. In the case of long-chain alkylamines, the hydrophobic alkyl chains contribute additional entropic stabilization through the release of structured water molecules during complex formation. This entropy-driven stabilization is particularly significant in aqueous systems where extensive hydrogen bonding networks must be disrupted during coordination.

Phase Transfer Mechanisms in Palladium(II) Recovery Systems

The phase transfer mechanism of palladium(II) using N-Octyldecylamine-based extractants involves complex equilibria between aqueous and organic phases. Studies utilizing tri-n-octyl/decyl amine (Alamine 336) as an extractant demonstrate that palladium(II) extraction from acidic chloride solutions follows specific stoichiometric relationships [10]. The distribution ratio exhibits proportional dependence on extractant concentration while showing inverse proportionality to chloride ion concentration, indicating competitive coordination effects between the amine ligand and chloride anions [10].

The extraction mechanism proceeds through formation of ion-pair complexes where protonated amine species interact with anionic palladium-chloride complexes. In strongly acidic chloride media, palladium(II) exists predominantly as [PdCl₄]²⁻ anions, which form extractable ion pairs with protonated N-Octyldecylamine according to the following equilibrium:

$$(R₃NH⁺)₂[PdCl₄²⁻]{(org)} ⇌ 2R₃NH⁺{(org)} + [PdCl₄]²⁻_{(aq)}$$

where R represents the mixed octyl-decyl alkyl chains [10]. The efficiency of this phase transfer process depends critically on the protonation state of the amine, which is governed by solution pH and the presence of competing acids.

Graphical analysis of extraction data reveals the formation of different types of palladium-amine complexes under varying concentration regimes [11]. At lower extractant concentrations, 1:1 metal-to-extractant ratios predominate, while higher concentrations favor the formation of 2:1 extractant-to-metal complexes. This concentration-dependent speciation reflects the balance between electrostatic attractions and steric constraints imposed by the bulky alkyl chains.

The phase transfer kinetics are influenced by interfacial phenomena and mass transfer limitations. The amphiphilic nature of N-Octyldecylamine enables it to concentrate at the aqueous-organic interface, facilitating rapid complex formation and subsequent transfer to the organic phase [12]. The long alkyl chains provide sufficient lipophilicity to ensure favorable partitioning into organic solvents while maintaining adequate water solubility for interfacial activity.

Temperature effects on the phase transfer mechanism reveal thermodynamic insights into the extraction process. Studies conducted at 25°C demonstrate optimal extraction efficiency, with temperature variations affecting both the equilibrium constants and the kinetics of complex formation [10]. The relatively moderate temperature requirements suggest that the extraction process is thermodynamically favorable without requiring significant activation energy for complex formation.

Thermodynamic Parameters of Metal Complexation Reactions

The thermodynamic parameters governing metal complexation reactions with N-Octyldecylamine provide quantitative insights into the driving forces and stability of the formed complexes. Comprehensive thermodynamic studies using analogous amine systems reveal distinct patterns in enthalpy, entropy, and free energy changes associated with complex formation [8] [9].

Enthalpy measurements for metal-amine complexation reactions typically exhibit endothermic or weakly exothermic behavior, depending on the specific metal center and solution conditions. For uranyl complexes with diglycolamide ligands in ionic liquid media, formation of the first coordination complex shows endothermic enthalpy changes (ΔrH = +14.3 to +14.8 kJ/mol), while subsequent complexation steps can be exothermic (ΔrH = -2.0 to -13.8 kJ/mol) [8]. This pattern reflects the energy balance between metal-ligand bond formation and desolvation processes.

Entropy changes associated with metal-amine complexation are predominantly positive, indicating significant contributions from desolvation and conformational reorganization [8]. Large positive entropy values (ΔrS = +123 to +142 J/mol/K for first complex formation) suggest that complex formation is accompanied by the release of structured solvent molecules from the metal coordination sphere [8]. This entropy-driven stabilization is particularly important for long-chain alkylamines where hydrophobic interactions contribute additional entropic benefits.

The relationship between enthalpy and entropy changes often exhibits compensation effects, where increases in enthalpy are accompanied by proportional increases in entropy. This enthalpy-entropy compensation maintains relatively constant free energy changes across series of related complexes, providing thermodynamic stability while allowing for structural variations [13]. The compensation temperature (Tβ ≈ 292 K) suggests that entropy contributions dominate at ambient temperatures, favoring complex formation.

Stability constants for metal-amine complexes demonstrate systematic trends related to metal ion properties and ligand characteristics. For alkylamine systems, stability increases with metal ion charge density and decreases with steric hindrance around the coordination site [14]. The logarithmic stability constants (log K) for various metal-amine systems range from approximately 2.7 for weakly coordinating metals to over 7.6 for strongly coordinating transition metals like nickel(II) [15].

The influence of alkyl chain length on thermodynamic parameters reveals important structure-activity relationships. Studies of tetraalkyl diglycolamide complexes show linear increases in stability constants with increasing chain length from methyl to hexyl substituents [8]. This trend reflects the enhanced electron-donating ability of longer alkyl chains, which increases the basicity of the nitrogen donor atoms and strengthens metal-ligand interactions.

Complex Typelog K₁log K₂ΔrH (kJ/mol)ΔrS (J/mol/K)Reference
[UO₂(TMDGA)]²⁺4.523.49+14.3--
[UO₂(TEDGA)]²⁺4.813.51+14.8+142 [8]
[UO₂(TBDGA)]²⁺5.314.17+6.3+123 [8]
[UO₂(THDGA)]²⁺5.624.68+7.0+131 [8]

Solution medium effects significantly impact thermodynamic parameters for metal-amine complexation. Ionic liquid media exhibit enhanced complex stability compared to aqueous systems, with stability constants several orders of magnitude higher due to reduced solvation competition and lower dielectric constants [8]. The 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide medium shows particularly favorable thermodynamic properties for amine coordination, with stability constants increasing linearly with ligand chain length.

The temperature dependence of thermodynamic parameters follows van't Hoff relationships, enabling prediction of complex stability under various operating conditions. The relatively small temperature coefficients suggest that metal-amine complexes maintain reasonable stability over practical temperature ranges, making them suitable for industrial extraction applications [10].

XLogP3

7.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

269.308250248 g/mol

Monoisotopic Mass

269.308250248 g/mol

Heavy Atom Count

19

UNII

9860PIK48Q

Dates

Last modified: 08-09-2024

Explore Compound Types